molecular formula C11H9ClN2O2 B1484184 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098034-74-1

6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484184
CAS No.: 2098034-74-1
M. Wt: 236.65 g/mol
InChI Key: AIJMKBBJXNBIMT-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group at the 6th position and a methyl group at the 3rd position of the tetrahydropyrimidine ring

Scientific Research Applications

6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Research into pyrimidine derivatives is ongoing due to their wide range of biological activities. Future research could explore the potential biological activities of this compound .

Biochemical Analysis

Biochemical Properties

6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative phosphorylation and metabolic pathways. For example, it can inhibit the activity of ATP synthase, an enzyme crucial for ATP production in mitochondria . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can impact cellular metabolism and energy production .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt mitochondrial function by uncoupling the proton gradient, leading to decreased ATP production and increased oxidative stress . This disruption can affect cell viability, proliferation, and apoptosis, making it a valuable tool for studying mitochondrial dysfunction and related diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit ATP synthase by binding to its catalytic site, preventing the synthesis of ATP . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound can result in sustained mitochondrial dysfunction, altered cellular metabolism, and increased oxidative stress, which can have lasting effects on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild mitochondrial uncoupling, leading to increased metabolic rate and reduced oxidative stress . At higher doses, it can cause significant mitochondrial dysfunction, leading to cell death and tissue damage . Toxic or adverse effects, such as hepatotoxicity and neurotoxicity, have been observed at high doses, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in the oxidative phosphorylation pathway, leading to altered levels of metabolites such as ATP, NADH, and reactive oxygen species . Additionally, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, further impacting cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and muscles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, such as mitochondria, where it exerts its effects on ATP synthesis and oxidative phosphorylation . Targeting signals and post-translational modifications can direct this compound to these specific locations, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.

    6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with the chlorine atom at a different position on the phenyl ring.

    6-(3-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological properties.

Uniqueness

The presence of the 3-chlorophenyl group in 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique chemical and biological properties to the compound. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(3-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJMKBBJXNBIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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